molecular formula C6H14O12P2 B8816187 1,6-di-O-phosphono-D-fructose CAS No. 717817-28-2

1,6-di-O-phosphono-D-fructose

Cat. No. B8816187
M. Wt: 340.12 g/mol
InChI Key: XPYBSIWDXQFNMH-UYFOZJQFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Keto-D-fructose 1,6-bisphosphate is a ketohexose bisphosphate that is D-fructose substituted by phosphate groups at positions 1 and 6. It has a role as a Saccharomyces cerevisiae metabolite and an anticonvulsant. It is functionally related to a D-fructose.
1,6-di-O-phosphono-D-fructose is a natural product found in Phaseolus vulgaris, Oryza sativa, and Homo sapiens with data available.
D-fructose 1,6-bisphosphate is a metabolite found in or produced by Saccharomyces cerevisiae.

properties

CAS RN

717817-28-2

Product Name

1,6-di-O-phosphono-D-fructose

Molecular Formula

C6H14O12P2

Molecular Weight

340.12 g/mol

IUPAC Name

[(2R,3R,4S)-2,3,4-trihydroxy-5-oxo-6-phosphonooxyhexyl] dihydrogen phosphate

InChI

InChI=1S/C6H14O12P2/c7-3(1-17-19(11,12)13)5(9)6(10)4(8)2-18-20(14,15)16/h3,5-7,9-10H,1-2H2,(H2,11,12,13)(H2,14,15,16)/t3-,5-,6-/m1/s1

InChI Key

XPYBSIWDXQFNMH-UYFOZJQFSA-N

Isomeric SMILES

C([C@H]([C@H]([C@@H](C(=O)COP(=O)(O)O)O)O)O)OP(=O)(O)O

Canonical SMILES

C(C(C(C(C(=O)COP(=O)(O)O)O)O)O)OP(=O)(O)O

Related CAS

15499-52-2 (tetra-potassium salt)
23558-08-9 (unspecified hydrochloride salt)
23784-19-2 (tetra-hydrochloride salt)
26177-85-5 (di-hydrochloride salt)
34378-77-3 (unspecified calcium salt)
38099-82-0 (tri-hydrochloride salt)
6035-52-5 (barium[1:2] salt)
6055-82-9 (calcium[1:2] salt)

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 6
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